molecular formula C8H8N4S B1673409 3-Hydrazinoquinoxaline-2-thiol CAS No. 13080-21-2

3-Hydrazinoquinoxaline-2-thiol

Cat. No. B1673409
CAS RN: 13080-21-2
M. Wt: 192.24 g/mol
InChI Key: TVYAHCDRRICQJM-UHFFFAOYSA-N
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Description

3-Hydrazinoquinoxaline-2-thiol is a chemical compound with the molecular formula C8H8N4S . It has an average mass of 192.241 Da and a monoisotopic mass of 192.046967 Da .


Molecular Structure Analysis

The InChI code for 3-Hydrazinoquinoxaline-2-thiol is InChI=1S/C8H8N4S/c9-12-7-8 (13)11-6-4-2-1-3-5 (6)10-7/h1-4H,9H2, (H,10,12) (H,11,13) . The canonical SMILES is C1=CC=C2C (=C1)NC (=S)C (=N2)NN .


Chemical Reactions Analysis

The retrieved papers suggest that 3-Hydrazinoquinoxaline-2-thiol can exhibit synergistic effects when combined with penicillin against MRSA . When penicillin was administered in isolation, it failed to restrain the growth of MRSA .


Physical And Chemical Properties Analysis

3-Hydrazinoquinoxaline-2-thiol has a density of 1.6±0.1 g/cm3, a boiling point of 376.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 181.3±23.2 °C .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Microwave-Assisted Synthesis for Antibacterial Agents : A study by Ajani et al. (2009) explored the microwave-assisted synthesis of biologically active 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives using 3-Hydrazinoquinoxaline-2-thiol. Some derivatives showed significant antibacterial activity, comparable to streptomycin (Ajani et al., 2009).

  • Synthesis of Novel Quinoxalines with Antimicrobial Properties : Soliman and Amer (2012) synthesized a new class of fused quinoxalines with notable antimicrobial activity. This research utilized 2-Hydrazino-3-chloroquinoxaline, a compound related to 3-Hydrazinoquinoxaline-2-thiol, demonstrating broad-spectrum activity against various microbes (Soliman & Amer, 2012).

Drug Synthesis and Cancer Research

  • Discovery of Anti-Cancer Agents : Alanazi et al. (2021) designed new 3-methylquinoxaline-2-thiol derivatives as VEGFR-2 inhibitors. These compounds, related to 3-Hydrazinoquinoxaline-2-thiol, showed promising cytotoxic activities against human cancer cell lines and potential as anti-cancer agents (Alanazi et al., 2021).

Electrochemical Applications

  • Electrochemical Detection of Biological Thiols : Gong et al. (2005) demonstrated an electrochemical method for the sensitive determination of biological thiols, utilizing compounds like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol, which is structurally similar to 3-Hydrazinoquinoxaline-2-thiol. This study highlights the potential of such compounds in electrocatalysis and the detection of thiols (Gong et al., 2005).

Antibacterial Properties in Drug Development

  • Design and Synthesis of Antibacterial Quinoxaline Derivatives : Taiwo et al. (2021) focused on synthesizing quinoxaline-based heterocycles with antibacterial properties. This research, involving derivatives of 2-hydrazinylquinoxaline, a related compound to 3-Hydrazinoquinoxaline-2-thiol, demonstrated promising results against bacterial strains, showing the potential in developing new antibacterial drugs (Taiwo et al., 2021).

Polymer Synthesis and Electrochromic Properties

  • Synthesis of Conductive Polymers for Various Applications : Gumusay et al. (2020) synthesized a novel conductive polymer using a monomer containing purpald (4-amino-5-hydrazino-1,2,4-triazole-3-thiol), which has structural similarities with 3-Hydrazinoquinoxaline-2-thiol. This polymer showed potential for applications in metal sensors, biosensors, and electrochromic devices (Gumusay et al., 2020).

Thiol-Selective Reagents in Chemical Synthesis

  • Thiol-Click Chemistry for Small Molecule and Polymer Synthesis : Hoyle et al. (2010) discussed the versatility of thiol-click chemistry, highlighting the high reactivity of thiols like 3-Hydrazinoquinoxaline-2-thiol in various chemical syntheses. This approach is widely applicable in chemical, biological, and material sciences (Hoyle et al., 2010).

Safety And Hazards

The safety data sheet for 3-Hydrazinoquinoxaline-2-thiol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-hydrazinyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYAHCDRRICQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354764
Record name 3-hydrazinoquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinoquinoxaline-2-thiol

CAS RN

13080-21-2
Record name 3-Hydrazinyl-2(1H)-quinoxalinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydrazinoquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydrazino-2-quinoxalinethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Gavrish, B Shrestha, C Chen, I Lister… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… The small molecule HPi1 (3-hydrazinoquinoxaline-2-thiol) had excellent potency, with an … and selectivity of the small molecule 3-hydrazinoquinoxaline-2-thiol (HPi1) against H. pylori. …
Number of citations: 12 journals.asm.org
B Williams, D Charnuska, K Coleman, KJ North, L Yang… - 2014 - researchgate.net
… 3-Hydrazinoquinoxaline-2-thiol, referred to as HPi1, was dissolved as 10 g/liter stock solutions in DMSO. HPi1 and other small molecules were from the ChemBridge DIVERSet library (…
Number of citations: 0 www.researchgate.net
DR Kirienko, AV Revtovich, NV Kirienko - Msphere, 2016 - Am Soc Microbiol
… Two hits, LK10 (3-hydrazinoquinoxaline-2-thiol) and LK55, showed MICs less than twice the EC. On this basis, they were classified as antimicrobials (ie, traditional antibiotics that limit …
Number of citations: 52 journals.asm.org
J Stangl-Kremser, U Lemberger, MR Hassler… - Biomarkers, 2020 - Taylor & Francis
… Recently, an inhibitor of NSD2, 3-hydrazinoquinoxaline-2-thiol, has been tested in DU145 xenografts and a significant shrinking of tumour volume was seen with reduced expression of …
Number of citations: 7 www.tandfonline.com
A Aytes, A Giacobbe, A Mitrofanova, K Ruggero… - Nature …, 2018 - nature.com
… target NSD2 activity to inhibit prostate cancer progression and tumor growth, we used a small molecule inhibitor of NSD2 called MCTP-39 (3-hydrazinoquinoxaline-2-thiol), which has …
Number of citations: 72 www.nature.com
A Shrestha, N Kim, SJ Lee, YH Jeon… - Journal of Medicinal …, 2021 - ACS Publications
… According to Chinnaiyan et al., (90) MCTP-39 (8, 3-hydrazinoquinoxaline-2-thiol) was first reported as a SAM competitor for the inhibitory activities of NSD2 with IC 50 less than 3 μM. di …
Number of citations: 11 pubs.acs.org

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